5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a laboratory chemical . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid . More details about the synthesis and applications of trifluoromethylpyridines, which include this compound, can be found in a review paper .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring with bromo, methoxy, and trifluoromethyl substituents .Scientific Research Applications
Spectroscopic Characterization and Antimicrobial Activities : Vural and Kara (2017) conducted spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also studied the non-linear optical (NLO) properties and examined the effects of the molecule on DNA and its antimicrobial activities (Vural & Kara, 2017).
Applications in Heterocyclic Synthesis : Martins (2002, 2003) reported the synthesis of bromo and dibromo derivatives of this compound, showcasing their usefulness in heterocyclic synthesis (Martins, 2002); (Martins and, 2003).
Synthesis of Pyrrole Derivatives : Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting the versatility of this compound in generating pyrrole derivatives (Aquino et al., 2015).
Synthesis of Pyrimidine Derivatives : Jin Wusong (2011) detailed the selective synthesis of novel 5-bromopyrimidine derivatives, further illustrating the compound's applicability in creating diverse pyrimidine-based structures (Jin Wusong, 2011).
Photophysicochemical Properties : Öncül et al. (2021) synthesized and characterized zinc(II) phthalocyanine derivatives with 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, investigating their photophysical and photochemical properties for potential photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Magnetic Properties and Crystal Structure : Chang-zheng (2011) synthesized a copper(II) complex with this compound, examining its crystal structure and magnetic properties (Chang-zheng, 2011).
Synthesis of Melatonin Analogues : Poel et al. (2002) described the use of this compound in synthesizing melatonin analogues, demonstrating its role in creating biologically active molecules (Poel, Guillaumet, & Viaud-Massuard, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives can interact with the peripheral sensory trigeminal nerves .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can act as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Biochemical Pathways
The compound’s interaction with cgrp receptors suggests it may influence pain signaling pathways .
Result of Action
Its interaction with cgrp receptors suggests it may have an impact on pain signaling .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFHXRZJCIBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693829 |
Source
|
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-42-0 |
Source
|
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.